6-Chloro-5-nitro-1H-indazole

Catalog No.
S805854
CAS No.
101420-98-8
M.F
C7H4ClN3O2
M. Wt
197.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-nitro-1H-indazole

CAS Number

101420-98-8

Product Name

6-Chloro-5-nitro-1H-indazole

IUPAC Name

6-chloro-5-nitro-1H-indazole

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

InChI

InChI=1S/C7H4ClN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10)

InChI Key

SXVCMKGCWGVSSX-UHFFFAOYSA-N

SMILES

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])Cl

Canonical SMILES

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])Cl

Synthesis:

6-Chloro-5-nitro-1H-indazole can be synthesized through various methods, with the most common approach involving the nitration of 6-chloro-1H-indazole. This process typically utilizes strong nitrating agents like nitric acid or a mixture of nitric and sulfuric acids. [, ]

Potential Applications:

Research suggests that 6-Chloro-5-nitro-1H-indazole possesses various potential applications in scientific research, including:

  • Antileishmanial activity: Studies have investigated the effectiveness of 6-Chloro-5-nitro-1H-indazole derivatives against Leishmania parasites, the causative agents of leishmaniasis. These studies have shown promising results, suggesting its potential as a lead compound for developing new antileishmanial drugs. []
  • Pharmaceutical development: The nitro and chloro functional groups present in 6-Chloro-5-nitro-1H-indazole can serve as valuable building blocks for the synthesis of more complex molecules with potential pharmaceutical applications. []
  • Material science research: The unique properties of 6-Chloro-5-nitro-1H-indazole, such as its potential to form stable crystalline structures, make it a candidate for exploration in material science research. []

6-Chloro-5-nitro-1H-indazole is a heterocyclic organic compound with the molecular formula C7_7H4_4ClN3_3O2_2. It features a chloro group and a nitro group attached to an indazole ring, which is a bicyclic structure composed of a five-membered pyrazole ring fused to a six-membered benzene ring. This compound is notable for its potential applications in medicinal chemistry and as a precursor in the synthesis of various pharmaceuticals.

  • It might be an explosive or oxidizing agent [].
  • It should be handled with care following common laboratory safety protocols for potentially hazardous materials [].
Typical of nitro and chloro-substituted aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which may enhance its biological activity.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitutions at the aromatic ring, allowing for further functionalization.

6-Chloro-5-nitro-1H-indazole has been investigated for its biological properties, particularly its inhibitory effects on protein kinase B (Akt), which is implicated in various cancer pathways. Studies have shown that derivatives of this compound exhibit significant activity against cancer cell lines, suggesting its potential as an anticancer agent . Additionally, the compound's structure allows for interactions with other biological targets, making it a candidate for further pharmacological studies.

Several synthetic routes have been developed for 6-Chloro-5-nitro-1H-indazole:

  • From 5-Chloro-2-methyl-4-nitroaniline: This method involves cyclization and subsequent reactions to form the indazole structure .
  • Oxidation-Reduction Reactions: Starting from p-nitrochlorobenzene, this approach utilizes oxidation-reduction chemistry to construct the desired compound .
  • Alternative Synthetic Pathways: Other methods include various coupling reactions and modifications that lead to the formation of 6-Chloro-5-nitro-1H-indazole from simpler precursors .

6-Chloro-5-nitro-1H-indazole has potential applications in:

  • Pharmaceutical Development: Its ability to inhibit protein kinase B makes it a candidate for developing anticancer drugs.
  • Chemical Research: As a versatile intermediate, it can be used in synthesizing more complex organic compounds.
  • Biological Studies: It serves as a tool for studying pathways related to cancer and other diseases.

Research has indicated that 6-Chloro-5-nitro-1H-indazole interacts with various biological targets. Its inhibition of protein kinase B/Akt signaling pathways has been particularly noted, suggesting that it may affect cell proliferation and survival mechanisms in cancer cells. Further studies are required to elucidate its complete interaction profile and mechanism of action.

Several compounds share structural similarities with 6-Chloro-5-nitro-1H-indazole. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
6-ChloroindazoleIndazole structure without nitroAnticancer activity
5-NitroindazoleIndazole with nitro groupAntimicrobial properties
6-Bromo-5-nitroindazoleSimilar structure with bromo instead of chloroPotential anticancer effects
7-Amino-6-chloroindazoleAmino substitution at position 7Enhanced biological activity

Uniqueness of 6-Chloro-5-nitro-1H-indazole

The presence of both chloro and nitro groups on the indazole ring distinguishes 6-Chloro-5-nitro-1H-indazole from its analogs. This unique substitution pattern may contribute to its specific biological activities and reactivity profiles, making it an interesting subject for further research in medicinal chemistry.

Classical Diazotization-Cyclization Approaches

The traditional synthesis of 6-chloro-5-nitro-1H-indazole relies on diazotization-cyclization sequences starting from substituted aniline precursors. A widely cited method involves 5-chloro-2-methyl-4-nitroaniline as the starting material. The process unfolds in three stages:

  • Diazotization: Treatment with isoamyl nitrite in acetic acid at 0°C generates a diazonium intermediate.
  • Cyclization: The diazonium salt undergoes intramolecular cyclization under acidic conditions to form the indazole core.
  • Nitro Group Introduction: Subsequent nitration using nitric acid or mixed acid systems (HNO₃/H₂SO₄) introduces the nitro group at position 5.

This method achieves yields up to 80% but requires precise control over reaction conditions to avoid byproducts such as regioisomeric nitroindazoles. A representative protocol from ChemicalBook involves:

  • Step 1: Diazotization of 5-chloro-2-methyl-4-nitroaniline with HCl/NaNO₂ at 0°C for 20 minutes.
  • Step 2: Cyclization using sodium tetrafluoroborate in LiOH·H₂O.
  • Step 3: Nitration with anhydrous potassium acetate in chloroform.

Table 1: Classical Synthesis Conditions and Yields

Starting MaterialReagentsTemperature (°C)Yield (%)
5-Chloro-2-methyl-4-nitroanilineHCl, NaNO₂, NaBF₄0–2080
2-Methyl-4-nitroanilineAc₂O, Cl₂70–12065

Modern Transition Metal-Catalyzed Cyclization Strategies

Transition metal catalysis has revolutionized indazole synthesis by enhancing regioselectivity and reducing reaction steps. Palladium-based systems are particularly effective for constructing the indazole ring. For example, palladium(II) acetate with chelating ligands like BINAP enables cyclization of arylhydrazones derived from 2-bromobenzaldehydes. Key advances include:

  • Palladium-Catalyzed C–H Activation: Direct coupling of aryl halides with hydrazines to form indazoles in one pot.
  • Copper-Mediated Cycloaddition: Click chemistry approaches for synthesizing 3-chloro-6-nitro-1H-indazole derivatives with antileishmanial activity.

A notable example involves the use of Pd(dba)₂ (dibenzylideneacetone palladium) with rac-BINAP ligand, achieving 85–90% yields for 1-aryl-1H-indazoles. This method tolerates electron-withdrawing groups (e.g., nitro, chloro) and avoids oligomerization side reactions common in classical approaches.

Table 2: Transition Metal-Catalyzed Methods

Catalyst SystemSubstrateLigandYield (%)
Pd(dba)₂/Cs₂CO₃2-Bromobenzaldehyderac-BINAP88
CuI/DIPEA3-Chloro-6-nitroindazoleN/A75

Comparative Analysis of Nitration Positional Selectivity in Indazole Systems

Nitration regioselectivity in indazoles is influenced by electronic and steric factors. The nitro group preferentially occupies positions para to electron-donating groups and meta to electron-withdrawing substituents. For 6-chloro-1H-indazole, nitration at position 5 is favored due to:

  • Electron-Withdrawing Effect of Chloro: The chloro group at position 6 deactivates the ring, directing nitration to position 5 via meta-directing effects.
  • Steric Hindrance: Bulky substituents at position 2 (e.g., methyl) further hinder nitration at adjacent positions.

Recent studies using iron(III) nitrate demonstrated site-selective C7 nitration in 2H-indazoles via a radical mechanism, highlighting the role of metal catalysts in overriding traditional directing effects.

Table 3: Nitration Positional Selectivity

SubstrateNitrating AgentMajor ProductYield (%)
6-Chloro-1H-indazoleHNO₃/H₂SO₄6-Chloro-5-nitro-1H-indazole80
2-Methyl-2H-indazoleFe(NO₃)₃2-Methyl-7-nitro-2H-indazole72

XLogP3

2

Wikipedia

6-Chloro-5-nitro-1H-indazole

Dates

Modify: 2023-08-15

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